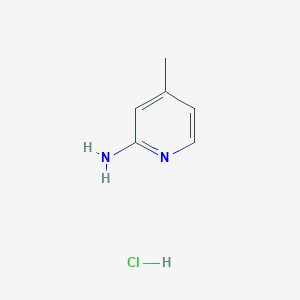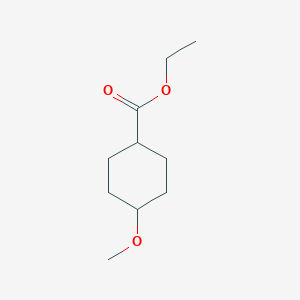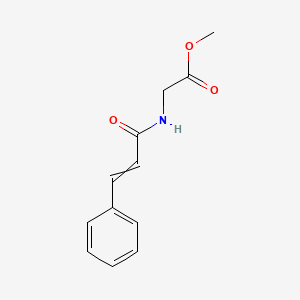
ethyl 3-(3-bromophenyl)propiolate
Übersicht
Beschreibung
ethyl 3-(3-bromophenyl)propiolate is an organic compound with the molecular formula C11H9BrO2 It is a derivative of ethyl prop-2-ynoate, where a bromophenyl group is attached to the third carbon of the prop-2-ynoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl 3-(3-bromophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-ynoate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 3-(3-bromophenyl)prop-2-ynoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-(3-bromophenyl)propiolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Various substituted phenylprop-2-ynoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
ethyl 3-(3-bromophenyl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-ynoate moiety can participate in covalent interactions or undergo metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
ethyl 3-(3-bromophenyl)propiolate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)prop-2-ynoate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(3-chlorophenyl)prop-2-ynoate: Chlorine atom instead of bromine.
Ethyl 3-(3-methylphenyl)prop-2-ynoate: Methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H9BrO2 |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
ethyl 3-(3-bromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
BIQLGUPFBOIPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(Trifluoromethyl)phenyl]anthracene](/img/structure/B8690526.png)







![5-[(3-Chlorophenyl)ethynyl]-2-methyl-1H-imidazole](/img/structure/B8690578.png)



